molecular formula C18H27N3O4S B14478978 N-((1-Allyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-ethylsulphonylbenzamide CAS No. 71675-89-3

N-((1-Allyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-ethylsulphonylbenzamide

Cat. No.: B14478978
CAS No.: 71675-89-3
M. Wt: 381.5 g/mol
InChI Key: VHPLNJNSOIDOSX-UHFFFAOYSA-N
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Description

N-((1-Allyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-ethylsulphonylbenzamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an allyl group, and a benzamide moiety. It has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Allyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-ethylsulphonylbenzamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the allyl group. The benzamide moiety is then attached through a series of condensation reactions. The final product is obtained after purification and characterization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-((1-Allyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-ethylsulphonylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-((1-Allyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-ethylsulphonylbenzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-Allyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-ethylsulphonylbenzamide involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter levels and influence signaling pathways in the central nervous system. The compound’s effects are mediated through its binding to receptors and enzymes involved in neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-Allyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-ethylsulphonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential therapeutic applications in neurological disorders set it apart from other similar compounds.

Properties

CAS No.

71675-89-3

Molecular Formula

C18H27N3O4S

Molecular Weight

381.5 g/mol

IUPAC Name

4-amino-5-ethylsulfonyl-2-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]benzamide

InChI

InChI=1S/C18H27N3O4S/c1-4-8-21-9-6-7-13(21)12-20-18(22)14-10-17(26(23,24)5-2)15(19)11-16(14)25-3/h4,10-11,13H,1,5-9,12,19H2,2-3H3,(H,20,22)

InChI Key

VHPLNJNSOIDOSX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2CC=C)OC)N

Origin of Product

United States

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